1-(3-Chloro-4-fluorophenyl)guanidine

Übersicht

Beschreibung

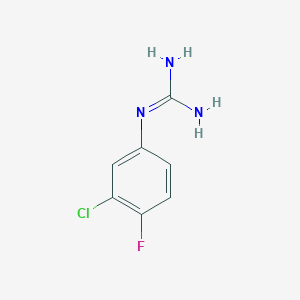

1-(3-Chloro-4-fluorophenyl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a 3-chloro-4-fluorophenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)guanidine typically involves the reaction of 3-chloro-4-fluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired guanidine derivative .

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to yield amines.

Cyclization Reactions: The guanidine group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted phenylguanidines.

Oxidation Products: Oxidation typically yields corresponding oxides or hydroxylated derivatives.

Reduction Products: Reduction results in the formation of amines or partially reduced guanidines.

Wissenschaftliche Forschungsanwendungen

The search results provide information on the applications of "1-(3-Chloro-4-fluorophenyl)guanidine" and related compounds in scientific research. "this compound" is not the same as "1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride," so some of the information may not be directly applicable.

Here's a summary of the applications of related compounds, based on the search results:

Scientific Research Applications

"1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride" has applications spanning chemistry, biology, and medicine.

- Chemistry It serves as a reagent in organic synthesis and as a precursor in creating more complex molecules.

- Biology The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

- Medicine Research is being conducted to explore potential therapeutic uses, especially in treating certain diseases.

- Industry It is used in developing new materials and as an intermediate in the production of various chemical products.

Guanidine-based compounds as anticancer agents

A guanidinium-based compound was identified as an inhibitor of BRAF (v-raf murine sarcoma viral oncogene homolog B1) through a hypothetic type-III allosteric mechanism . The compound demonstrated strong cytotoxicity, mediated through induction of apoptosis, in colorectal cancer cells containing wild type(wt)-BRAF and mutated V600EBRAF . It also inhibited ERK1/2 signalling, EGFR activation, as well as Src, STAT3 and Akt phosphorylation . The positively charged guanidines could interact with the negatively charged phosphates of the ATP present in the active state of all kinases .

Biaryl Guanidine derivatives

Wirkmechanismus

The mechanism of action of 1-(3-chloro-4-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloro-4-fluorophenyl)biguanide: Similar in structure but contains an additional guanidine group.

1-(4-Fluorophenyl)guanidine: Lacks the chlorine substituent, affecting its reactivity and biological activity.

1-(3-Chlorophenyl)guanidine: Lacks the fluorine substituent, leading to different chemical and biological properties.

Uniqueness: 1-(3-Chloro-4-fluorophenyl)guanidine is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields .

Biologische Aktivität

1-(3-Chloro-4-fluorophenyl)guanidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: . The compound features a guanidine moiety attached to a phenyl group substituted with chlorine and fluorine atoms, which significantly influences its biological properties. The presence of halogens enhances the compound's ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, which modulates the activity of target molecules. Notably, the compound has been shown to:

- Induce Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines through the inhibition of key signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway and phosphatidylinositol 3-kinase (PI3K) pathway, which are crucial for cell proliferation and survival.

- Inhibit Kinase Activity : The positively charged guanidinium group appears to interact with negatively charged phosphate groups in ATP-binding sites, suggesting potential allosteric modulation of kinase activity .

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Studies have reported that it can effectively inhibit the growth of cells with wild-type BRAF and mutated V600E BRAF by inducing apoptosis and inhibiting key signaling pathways such as ERK1/2 and Akt phosphorylation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colorectal Cancer | 15 | Induction of apoptosis via ERK pathway |

| Breast Cancer | 10 | Inhibition of PI3K/Akt signaling |

| Lung Cancer | 12 | Modulation of kinase activity |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with effective minimum inhibitory concentrations (MICs).

Table 2: Summary of Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Observed Effect |

|---|---|---|

| Staphylococcus aureus | 0.5 | Significant growth inhibition |

| Escherichia coli | 1 | Moderate growth inhibition |

| MRSA | 0.75 | Strong antibacterial effect |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical models:

- Colorectal Cancer Study : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in mouse models, correlating with increased apoptosis markers in tumor tissues .

- Antimicrobial Efficacy : Research indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Eigenschaften

IUPAC Name |

2-(3-chloro-4-fluorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCRXUSPPZGVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(N)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.